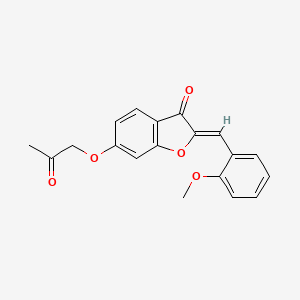
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as MBOPBF, is a benzofuran derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation and cancer. (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappaB (NF-kB), a transcription factor that is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one also has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. One potential direction is to explore its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential use in the treatment of cancer. (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to possess anticancer properties, and further research could lead to the development of new cancer therapies. Additionally, further research could be done to better understand the mechanism of action of (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one and its potential interactions with other drugs and compounds.
Synthesis Methods
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can be synthesized through a multi-step process starting from 2-methoxybenzaldehyde and 2-oxopropionic acid. The first step involves the condensation of 2-methoxybenzaldehyde with 2-oxopropionic acid to form 2-(2-methoxyphenyl)-2-oxoacetic acid. This intermediate is then cyclized using polyphosphoric acid to form the benzofuran ring. Finally, the aldehyde group is selectively reduced to form (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one.
Scientific Research Applications
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
properties
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(20)11-23-14-7-8-15-17(10-14)24-18(19(15)21)9-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDHFOGPDYJGGS-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

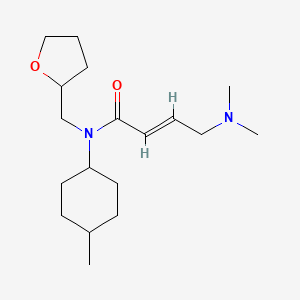
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631489.png)
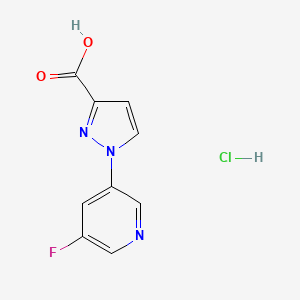
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631494.png)
![3-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2631495.png)

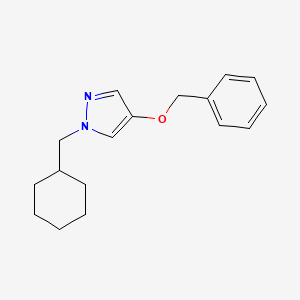
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B2631501.png)
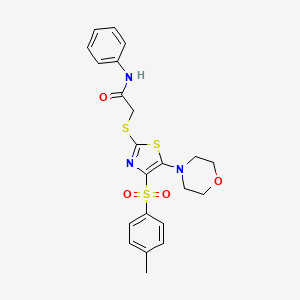

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631505.png)
![Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate](/img/structure/B2631506.png)
![4-(4-(dimethylamino)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631508.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2631509.png)